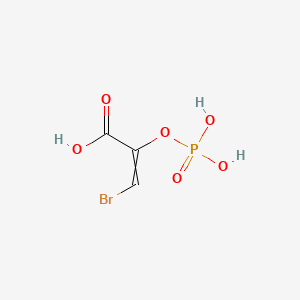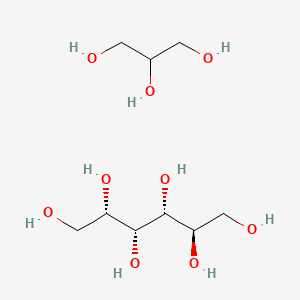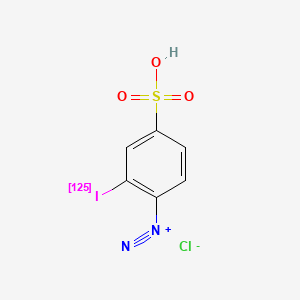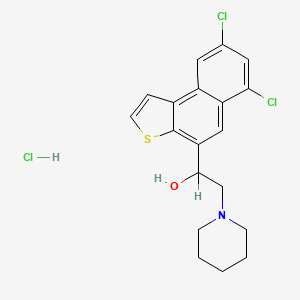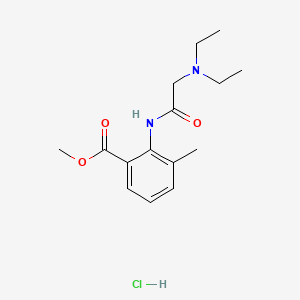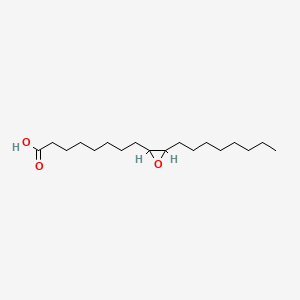
9,10-Epoxystearic acid
Overview
Description
9,10-Epoxystearic acid (ESA) is a naturally occurring fatty acid that is found in various plant and animal sources. ESA has gained significant attention in recent years due to its potential applications in the fields of biotechnology and biochemistry.
Scientific Research Applications
Enzymatic Hydrolysis and Stereochemistry : 9,10-Epoxystearic acid has been used to study the stereochemical features of its hydrolysis catalyzed by epoxide hydrolases from plants and mammals. This research helps understand the enantioselectivity and stereoselectivity of these enzymes, which is crucial for mapping the active sites and understanding the biological roles of epoxide hydrolases (Summerer et al., 2002).
Presence in Human Leukocytes : Investigations into the presence and quantitative determination of cis-9,10-epoxystearic acid in human leukocytes have been conducted. This research is significant for understanding the role of this compound in human health, particularly in immune cells (Fahlstadius, 1988).
Chemical Conversion Studies : Studies have been done on the acid-catalyzed conversion of epoxyesters like this compound to hydroxyesters, which is useful in chemical synthesis and understanding reaction mechanisms (Maerker et al., 1964).
Catalysis and Environmental Applications : The reaction of methyl 9,10-epoxystearate ring opening using synthetic saponite acid clay as a catalyst has been studied. This research contributes to green chemistry and the development of environmentally benign catalysts (Guidotti et al., 2009).
Role in Plant-Pathogen Interactions : The role of this compound and its derivatives in plant defense mechanisms, particularly as potential messengers in plant-pathogen interactions, has been explored. This research is crucial for understanding plant immunity and the biochemical pathways involved (Pinot et al., 1999).
Novel Compound Identification in Fruits : The identification of novel compounds like 18-oxo-9,10-epoxystearic acid in the cutin of young apple fruits has been achieved, adding to the knowledge of fruit biochemistry (Kolattukudy, 1973).
Applications in Lipid Metabolism Studies : Research has been conducted on the effects of epoxy stearic acid on lipid metabolism in HepG2 cells, providing insights into the metabolic impacts of this compound, which is important for nutritional science and the understanding of lipid metabolism disorders (Liu et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
9,10-Epoxystearic acid is an endogenous metabolite found in human blood and urine . It is produced from oleic acid through enzymatic and non-enzymatic epoxidation . .
Mode of Action
It is known to be produced from oleic acid through enzymatic and non-enzymatic epoxidation This suggests that it may interact with enzymes involved in fatty acid metabolism
Biochemical Pathways
This compound is involved in the metabolic pathways related to fatty acid metabolism. It is produced from oleic acid, a monounsaturated fatty acid, through enzymatic and non-enzymatic epoxidation . The enzymes involved in this process include cytochrome P450 isoforms CYP2C and CYP3A .
Pharmacokinetics
It is known to be an endogenous metabolite present in human blood and urine , suggesting that it is metabolized and excreted by the body.
Result of Action
It has been found to increase the number and size of cellular lipid droplets in HepG2 cells, a human liver cancer cell line . This suggests that it may have a role in lipid metabolism and storage within cells.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the formation of dust and aerosols should be avoided, as they may affect the compound’s action . Furthermore, the compound should be handled in a well-ventilated place to prevent the inhalation of mist, gas, or vapors .
Biochemical Analysis
Biochemical Properties
9,10-Epoxystearic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes, including epoxide hydrolases, which catalyze the hydrolysis of epoxides to form vicinal diols . These enzymes are found in both plant and mammalian systems and exhibit varying degrees of enantioselectivity and stereoselectivity . For instance, the epoxide hydrolase from soybean shows high enantioselectivity for 9R,10S-epoxystearic acid, while the maize enzyme hydrates both enantiomers at the same rate . Additionally, this compound is associated with metabolic pathways and networks in the gut and serum, indicating its role in lipid metabolism .
Cellular Effects
This compound influences various cellular processes, including lipid metabolism and gene expression. In HepG2 cells, it has been shown to affect intracellular lipid accumulation and fatty acid composition . This compound also impacts lipid metabolism by altering the levels of specific lipids and metabolites. Furthermore, this compound has been associated with metabolic pathways in the gut and serum, suggesting its involvement in broader metabolic processes . Its effects on cell signaling pathways and gene expression are still being explored, but it is evident that this compound plays a role in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with epoxide hydrolases, which catalyze the hydrolysis of the epoxide group to form diols . This reaction is stereospecific, with different enzymes exhibiting varying degrees of enantioselectivity and stereoselectivity . For example, the soybean epoxide hydrolase shows high enantioselectivity for 9R,10S-epoxystearic acid, resulting in the formation of a single chiral diol product . The interaction of this compound with these enzymes highlights its role in lipid metabolism and its potential impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function . For instance, daily oral doses of this compound administered to rats did not affect growth rate, food consumption, organ weights, haematology, blood chemistry, or histology . The stability and degradation of this compound in different experimental settings can influence its effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies with Sprague-Dawley rats, daily oral doses of up to 250 mg/kg body weight did not result in significant toxic or adverse effects . The threshold effects and potential toxicity at higher doses are still being investigated. Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of unsaturated fatty acids. It is produced from oleic acid through enzymatic and non-enzymatic epoxidation processes . This compound interacts with enzymes such as epoxide hydrolases, which catalyze its conversion to diols . Additionally, this compound is associated with metabolic pathways in the gut and serum, indicating its role in broader metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound has been detected in human urine, suggesting its excretion and distribution in the body . The specific transport mechanisms and binding interactions that facilitate its movement within cells and tissues are still being studied, but it is evident that this compound is distributed throughout the body and can accumulate in certain tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific enzymes and cellular compartments. For instance, epoxide hydrolases, which catalyze the hydrolysis of this compound, are found in various subcellular locations, including the cytosol and glyoxysomes . The localization of these enzymes and their interactions with this compound can affect the compound’s activity and function within cells.
Properties
IUPAC Name |
8-(3-octyloxiran-2-yl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYZYCNQZDBZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61792-39-0 (ammonium salt) | |
| Record name | 9,10-Epoxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90866879 | |
| Record name | 8-(3-Octyloxiran-2-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2443-39-2 | |
| Record name | 9,10-Epoxystearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2443-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Epoxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epoxyoleic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(3-Octyloxiran-2-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-octyloxiran-2-octanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 9,10-Epoxystearic acid and where is it found?
A1: this compound is a fatty acid epoxide found naturally in various organisms, including plants and humans. [, , ] It is often found esterified in lipids, particularly in plant cutin and human leukocytes. [, , ]
Q2: How is this compound biosynthesized?
A2: In plants, this compound is synthesized from oleic acid via epoxidation. This reaction is catalyzed by specific enzymes, including peroxygenases and cytochrome P450 enzymes like CYP77A4. [, , ] The chirality of the resulting epoxide can vary depending on the enzyme involved. [, , ]
Q3: What are the key structural features of this compound?
A3: this compound is an 18-carbon fatty acid with an epoxy group at the 9,10-position. It exists as cis and trans isomers, with the cis isomer being more commonly found in biological systems. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C18H34O3 and its molecular weight is 298.46 g/mol. []
Q5: What analytical techniques are used to characterize and quantify this compound?
A5: Several analytical techniques are employed for characterizing and quantifying this compound, including:
- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in various matrices. [, , , , , ]
- High-performance liquid chromatography (HPLC): Coupled with different detectors, HPLC can separate and quantify this compound and its metabolites. [, ]
- Nuclear magnetic resonance (NMR): NMR spectroscopy provides detailed structural information about this compound. []
Q6: What is the role of epoxide hydrolases in the metabolism of this compound?
A6: Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides, including this compound. [, , , , ] This reaction converts the epoxide to a diol, specifically 9,10-dihydroxystearic acid. [, , , , ]
Q7: How does the stereochemistry of this compound affect its interaction with EHs?
A7: Different EHs exhibit varying degrees of stereoselectivity and enantioselectivity towards the this compound enantiomers (9R,10S and 9S,10R). [, , , , ] For example, soybean EH shows a strong preference for the 9R,10S enantiomer and produces a single diol product, threo-9R,10R-dihydroxystearic acid. [] In contrast, the cytosolic rat liver EH shows no enantioselectivity. []
Q8: What is the catalytic mechanism of soluble epoxide hydrolase (sEH) with this compound?
A8: Studies using 18O-labeled this compound have elucidated the mechanism of sEH. [] The reaction proceeds through a two-step process:
- Nucleophilic attack: Aspartate-333 of sEH attacks the epoxide ring, forming a covalent α-hydroxyacyl-enzyme intermediate. []
- Hydrolysis: An activated water molecule attacks the carbonyl carbon of the intermediate, leading to the release of the diol product and regeneration of the active enzyme. []
Q9: What is the significance of this compound in plant defense mechanisms?
A9: In plants, this compound and its metabolites, such as 18-hydroxy-9,10-epoxystearic acid and 9,10,18-trihydroxystearic acid, have been implicated as potential signaling molecules in plant-pathogen interactions. [, , ]
Q10: Are there any known cytochrome P450 enzymes involved in the further metabolism of this compound in plants?
A10: Yes, CYP94A1, a cytochrome P450 enzyme from Vicia sativa, has been shown to catalyze the ω-hydroxylation of this compound to form 18-hydroxy-9,10-epoxystearic acid. [, ] This enzyme is also involved in the ω-hydroxylation of 9,10-dihydroxystearic acid, forming 9,10,18-trihydroxystearic acid. [, ]
Q11: Does methyl jasmonate influence the metabolism of this compound in plants?
A11: While methyl jasmonate induces lauric acid ω-hydroxylase activity and CYP94A1 transcript accumulation in Vicia sativa seedlings, it does not significantly affect the activities of microsomal or soluble epoxide hydrolases that metabolize this compound. []
Q12: What is the relevance of this compound in human health?
A12: this compound has been identified in human leukocytes, suggesting a potential role in inflammatory processes. [, ] Additionally, elevated serum levels of this compound have been observed in acetaminophen poisoning, potentially contributing to oxidative stress and coagulation abnormalities. []
Q13: Are there any known toxicological effects of this compound?
A13: this compound has been identified as a toxic constituent in caustic extraction effluents from kraft pulpmill bleach plants, exhibiting toxicity to juvenile rainbow trout. [] Further research is needed to fully understand its potential impact on human and environmental health.
Q14: Can this compound be used in industrial applications?
A14: The unique reactivity of the epoxy group makes this compound a valuable building block in various industrial applications, including:
- Polymer synthesis: this compound can be polymerized to create novel materials with specific properties. [, ]
- Nanoparticle modification: It can be used to functionalize the surface of nanoparticles, enhancing their stability and reactivity in various applications. []
Q15: Are there any known alternatives or substitutes for this compound in its various applications?
A15: Research into alternative epoxy-containing compounds for specific applications is ongoing. The choice of substitute depends heavily on the desired properties and functionality required for the specific application. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

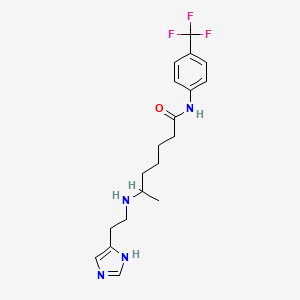


![(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid](/img/structure/B1204173.png)

